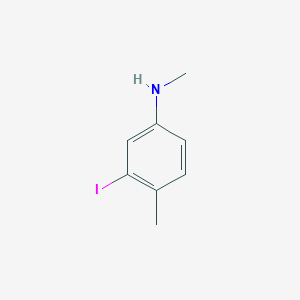

3-iodo-N,4-dimethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Iodo-N,4-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are replaced by iodine and methyl groups, respectively

Synthetic Routes and Reaction Conditions:

Iodination of N,4-dimethylaniline: One common method involves the iodination of N,4-dimethylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane at room temperature.

Sandmeyer Reaction: Another method is the Sandmeyer reaction, where N,4-dimethylaniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom.

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat management. The use of safer and more environmentally friendly oxidizing agents is also a focus in industrial settings to minimize hazardous by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form aniline derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can range from alkylated anilines to thioethers.

Oxidation Products: Quinones or nitroso compounds.

Coupling Products: Biaryl compounds with various functional groups.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

Drug Development: Potential precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.

Biochemical Probes: Used in the development of probes for studying enzyme activities and protein interactions.

Industry:

Dye Manufacturing: Intermediate in the production of azo dyes and other colorants.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

Mécanisme D'action

The mechanism by which 3-iodo-N,4-dimethylaniline exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the attack of the nucleophile on the aromatic ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function through covalent modification or non-covalent interactions.

Comparaison Avec Des Composés Similaires

4-Iodo-N,N-dimethylaniline: Similar structure but with different substitution patterns, leading to varied reactivity and applications.

3-Chloro-4-iodo-N,N-dimethylaniline: Contains a chlorine atom, which can influence its chemical behavior and biological activity.

N,N-Dimethylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

Uniqueness: 3-Iodo-N,4-dimethylaniline is unique due to the presence of both iodine and methyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required.

Activité Biologique

3-Iodo-N,4-dimethylaniline is a halogenated aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This compound exhibits unique biological activities due to its structural characteristics, which influence its interaction with biological systems.

- Molecular Formula : C₈H₁₀N I

- Molar Mass : 247.079 g/mol

- Appearance : Dark blue to purple solid

The biological activity of this compound can be attributed to its ability to participate in electrophilic aromatic substitution reactions, where the iodine atom acts as a leaving group. This property allows it to modify biological molecules, potentially affecting their function.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

- Antimicrobial Activity : Preliminary studies suggest that halogenated anilines can possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

- Cytotoxic Effects : Studies have shown that certain substituted anilines can induce apoptosis in cancer cells. The cytotoxicity may be linked to oxidative stress and the generation of reactive oxygen species (ROS) upon metabolism.

Study 1: Anticancer Activity

In a study examining various anilines' effects on cancer cell lines, this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM. The compound's mechanism was hypothesized to involve ROS generation leading to cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 45 |

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against various bacterial strains including E. coli and S. aureus. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

Toxicological Profile

Toxicological assessments indicate that while the compound shows potential therapeutic benefits, it also poses risks associated with halogenated amines. Long-term exposure studies in rodents have highlighted potential hepatotoxicity and nephrotoxicity at high doses.

Findings from Toxicology Studies

- Dosage : Administered doses ranged from 0 to 30 mg/kg in chronic studies.

- Observations : Increased liver enzyme levels and histopathological changes in the liver were noted at higher doses.

Propriétés

Formule moléculaire |

C8H10IN |

|---|---|

Poids moléculaire |

247.08 g/mol |

Nom IUPAC |

3-iodo-N,4-dimethylaniline |

InChI |

InChI=1S/C8H10IN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 |

Clé InChI |

DRHPDCJOEBHZML-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)NC)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.